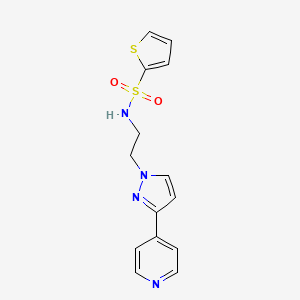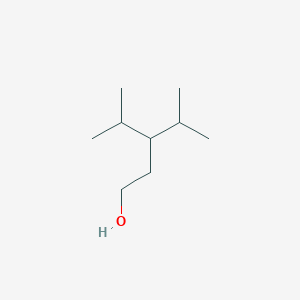![molecular formula C18H15ClFN3O2 B2415317 1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1115933-41-9](/img/structure/B2415317.png)
1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The compound also has a benzoyl group and an amide group, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine ring, along with the attached benzoyl, amide, and cyclopentyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The dihydropyridine ring, benzoyl group, and amide group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dihydropyridine ring could influence its electronic properties, while the benzoyl and amide groups could influence its solubility .科学的研究の応用
Hydrogen Bonding and Structural Analysis
Research on similar compounds highlights the importance of hydrogen bonding in determining the crystal structures of anticonvulsant enaminones. These studies provide insights into the conformational preferences and intermolecular interactions of related compounds, which are crucial for understanding their chemical behavior and potential therapeutic applications. The cyclohexene rings in these structures adopt specific conformations that influence their overall molecular geometry, highlighting the intricate relationship between molecular structure and biological activity (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Characterization of Polyamides and Polyimides
Another area of application involves the synthesis and characterization of aromatic polyamides and polyimides based on similar molecular backbones. These materials exhibit remarkable solubility in polar solvents and possess high thermal stability, making them suitable for various industrial applications, including the manufacture of high-performance polymers. The research demonstrates the versatility of these compounds in polymer science, providing a foundation for developing new materials with enhanced properties (Yang & Lin, 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-14(20)13(19)9-11/h3-9H,2,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLJCCRMQBOUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)

![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)

![2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2415238.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)

![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)

![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)